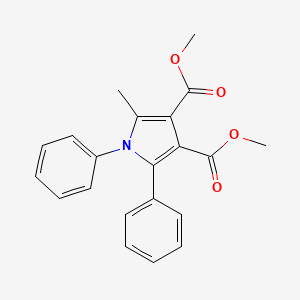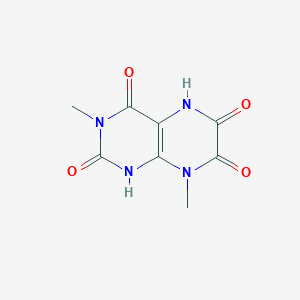
3,8-Dimethyl-1,5-dihydropteridine-2,4,6,7-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- is a heterocyclic compound with a pteridine core structure. This compound is characterized by its four ketone groups and two methyl groups, which contribute to its unique chemical properties. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with diethyl oxalate, followed by oxidation to introduce the ketone functionalities. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with additional ketone or carboxyl groups, while reduction can produce hydroxylated pteridines.
Applications De Recherche Scientifique
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and folate metabolism.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from accessing it. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the ketone and methyl groups.
Folic Acid: A pteridine derivative with significant biological importance.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
2,4,6,7(1H,3H)-PTERIDINETETRONE,5,8-DIHYDRO-3,8-DIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple ketone groups and methyl substitutions differentiate it from other pteridine derivatives, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H8N4O4 |
|---|---|
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
3,8-dimethyl-1,5-dihydropteridine-2,4,6,7-tetrone |
InChI |
InChI=1S/C8H8N4O4/c1-11-4-3(9-5(13)7(11)15)6(14)12(2)8(16)10-4/h1-2H3,(H,9,13)(H,10,16) |
Clé InChI |
FYLPUDJJGGLHDL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C(=O)N2)C)NC(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



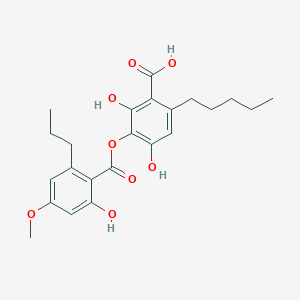
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)

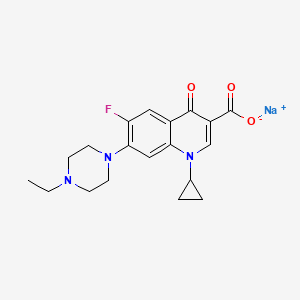
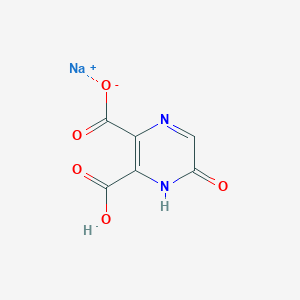
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
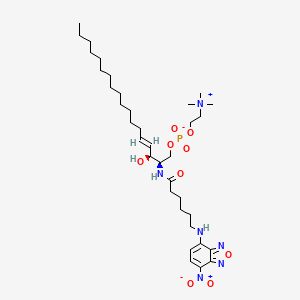


![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
